molecular formula C7H6BrNO B168341 2-Amino-3-bromobenzaldehyde CAS No. 145123-24-6

2-Amino-3-bromobenzaldehyde

Cat. No. B168341
CAS RN: 145123-24-6
M. Wt: 200.03 g/mol
InChI Key: WLBVFJUXKRSWJC-UHFFFAOYSA-N
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Description

2-Amino-3-bromobenzaldehyde is a chemical compound with the molecular formula C7H6BrNO. It has a molecular weight of 200.03 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 2-Amino-3-bromobenzaldehyde is 1S/C7H6BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 . This indicates the presence of a bromine atom (Br), an amino group (NH2), and a benzaldehyde group (C6H5CHO) in the molecule.


Physical And Chemical Properties Analysis

2-Amino-3-bromobenzaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 291.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 119.6±3.0 cm3 .

Scientific Research Applications

Synthesis of Isoindolin-1-ones

2-Amino-3-bromobenzaldehyde has been used in the synthesis of various isoindolin-1-ones. Cho et al. (1997) demonstrated that 2-bromobenzaldehyde reacts with primary amines under carbon monoxide in the presence of palladium chloride and triethylamine to yield 3-(alkylamino)isoindolin-1-ones in good yields (Cho et al., 1997).

Friedländer Synthesis of Bidentate and Tridentate 6-Bromoquinoline Derivatives

Hu et al. (2003) used a nitration and reduction process on 3-bromobenzaldehyde to produce 5-bromo-2-aminobenzaldehyde, which was then used in the Friedländer condensation with various ketones. This process yielded bidentate and tridentate 6-bromoquinoline derivatives (Hu, Zhang, & Thummel, 2003).

Synthesis of 1-Aryl-1H-Indazoles

In another application, Cho et al. (2004) reported the reaction of 2-bromobenzaldehydes with arylhydrazines to produce 1-aryl-1H-indazoles. The process involved the use of palladium catalyst and phosphorus chelating ligands (Cho, Lim, Heo, Kim, & Shim, 2004).

Antimicrobial Activity of Aminobenzylated Mannich Bases

Nimavat et al. (2004) explored the condensation of 3-bromobenzaldehyde with various compounds to produce N-cyclic phenylcarbinols. Further reaction with acetamide, urea, and thiourea led to the formation of new aminobenzylated Mannich bases, which exhibited antimicrobial activity (Nimavat, Popat, Vasoya, & Joshi, 2004).

Palladium-Catalyzed Carbonylative Cyclization

Cho and Ren (2009) utilized 2-bromobenzaldehyde in a palladium-catalyzed carbonylative cyclization process with primary amines to produce isoindolin-1-ones. The reaction was conducted under carbon monoxide pressure in DMF at 100°C (Cho & Ren, 2009).

Synthesis of Pyrrolidinedione-Fused Hexahydropyrrolo[2,1-a]isoquinolines

Ma et al. (2020) reported the use of 2-bromobenzaldehydes in a three-component [3 + 2] cycloaddition process to synthesize pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. This method combined multicomponent reaction with one-pot reactions, enhancing pot, atom, and step economy (Ma, Meng, Zhang, Zhang, Yan, Zhang, & Zhang, 2020).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-amino-3-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVFJUXKRSWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435289
Record name 2-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromobenzaldehyde

CAS RN

145123-24-6
Record name 2-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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